4,6-Dichloro-5-methoxypyrimidine 4,6-Dichloro-5-methoxypyrimidine
Brand Name: Vulcanchem
CAS No.: 5018-38-2
VCID: VC21228170
InChI: InChI=1S/C5H4Cl2N2O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3
SMILES: COC1=C(N=CN=C1Cl)Cl
Molecular Formula: C5H4Cl2N2O
Molecular Weight: 179 g/mol

4,6-Dichloro-5-methoxypyrimidine

CAS No.: 5018-38-2

Cat. No.: VC21228170

Molecular Formula: C5H4Cl2N2O

Molecular Weight: 179 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloro-5-methoxypyrimidine - 5018-38-2

Specification

CAS No. 5018-38-2
Molecular Formula C5H4Cl2N2O
Molecular Weight 179 g/mol
IUPAC Name 4,6-dichloro-5-methoxypyrimidine
Standard InChI InChI=1S/C5H4Cl2N2O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3
Standard InChI Key IJQIGKLDBGKSNT-UHFFFAOYSA-N
SMILES COC1=C(N=CN=C1Cl)Cl
Canonical SMILES COC1=C(N=CN=C1Cl)Cl

Introduction

Chemical Identity and Structure

Basic Information

4,6-Dichloro-5-methoxypyrimidine is a substituted pyrimidine compound with two chlorine atoms at positions 4 and 6 and a methoxy group at position 5 of the pyrimidine ring. The compound is registered with CAS number 5018-38-2 and possesses a molecular weight of approximately 179.00 g/mol . This heterocyclic compound belongs to the diazine family, specifically characterized by a six-membered ring containing two nitrogen atoms at the 1 and 3 positions.

Structural Identifiers

The molecule has several standard identifiers used in chemical databases and literature, which facilitate its identification and reference in scientific communications. These identifiers are summarized in Table 1.

Table 1: Structural Identifiers of 4,6-Dichloro-5-methoxypyrimidine

Identifier TypeValue
CAS Number5018-38-2
Molecular FormulaC5H4Cl2N2O
IUPAC Name4,6-dichloro-5-methoxypyrimidine
InChI KeyIJQIGKLDBGKSNT-UHFFFAOYSA-N
SMILES NotationCOC1=C(N=CN=C1Cl)Cl
MDL NumberMFCD00087680
PubChem CID78720

The compound features a planar pyrimidine ring system with two electronegative chlorine atoms that serve as good leaving groups, making this molecule particularly valuable as a synthetic intermediate . The methoxy group at position 5 contributes to the electronic distribution within the molecule and influences its reactivity patterns.

Physical and Chemical Properties

Physical Properties

4,6-Dichloro-5-methoxypyrimidine exists as a solid at room temperature with a color ranging from white to orange to green, appearing as either powder or crystals . Its physical properties have been well-characterized through experimental measurements and predictive calculations, as shown in Table 2.

Table 2: Physical Properties of 4,6-Dichloro-5-methoxypyrimidine

PropertyValueSource
Physical State (20°C)Solid
AppearanceWhite to Orange to Green powder/crystal
Melting Point54-58°C, 55.0-59.0°C, 50-56°C (varied reports)
Boiling Point257.8±35.0°C (Predicted)
Density1.4±0.1 g/cm³
Flash Point109.7±25.9°C
Exact Mass177.970062
pKa-4.13±0.26 (Predicted)
LogP1.57
Index of Refraction1.541
Vapor Pressure0.0±0.5 mmHg at 25°C

The molecule demonstrates characteristic crystalline properties. According to crystallographic studies, the molecular structure is nearly planar with a root mean square deviation of 0.013 Å, except for the carbon atom of the methoxy group which slightly deviates from this plane . This planarity contributes to the compound's ability to participate in π-stacking interactions, which can be significant in its crystal packing arrangement and interactions with biological targets.

Chemical Properties and Reactivity

The chemical reactivity of 4,6-Dichloro-5-methoxypyrimidine is primarily governed by the presence of the two chlorine atoms at positions 4 and 6, which act as good leaving groups in nucleophilic aromatic substitution reactions. This reactivity pattern makes the compound particularly useful as a building block in the synthesis of more complex molecules, especially those with pharmaceutical and agrochemical applications.

Synthesis Methods

Several methods have been reported for the synthesis of 4,6-Dichloro-5-methoxypyrimidine, with the most common approaches utilizing either phosphorus trichloride or phosphorus oxychloride as chlorinating agents. These methods typically start from 4,6-dihydroxy-5-methoxypyrimidine or its disodium salt.

Phosphorus Trichloride Method

A patent (CN103910683A) describes an environmentally friendly method for preparing 4,6-Dichloro-5-methoxypyrimidine using phosphorus trichloride instead of the more toxic phosphorus oxychloride . The synthesis proceeds through the following steps:

  • Phosphorus trichloride is added to a reaction vessel and heated to 70-80°C.

  • 4,6-dihydroxy-5-methoxypyrimidine sodium is added at a uniform velocity over 0.5-1.5 hours, with temperature control at 80-95°C.

  • The mixture is refluxed at 110-120°C for 2-6 hours.

  • After cooling below 90°C, an organic solvent (preferably trichloroethylene) is added, followed by hydrolysis with deionized water.

  • The organic layer is separated, and its pH is adjusted to 6.5-7 with alkali.

  • The organic solvent is removed by distillation to obtain the product .

This method has the advantage of using phosphorus trichloride, which is less toxic than phosphorus oxychloride, reducing the environmental impact and safety concerns associated with the synthesis process.

Phosphorus Oxychloride Method

Another patent (CN104370826B) describes a method using phosphorus oxychloride as the chlorinating agent . The key steps in this synthesis are:

  • 31 parts (by mass) of 5-methoxyl-4,6-dihydroxy pyrimidine disodium and 42 parts of phosphorus oxychloride are combined in a reaction kettle.

  • The mixture is kept at 65°C for 1.5 hours.

  • Phosphorus oxychloride is recovered under reduced pressure until the material is dry.

  • After cooling to 35°C, trichloroethylene is added, and the mixture is transferred to a hydrolysis pot with 650 parts of water.

  • The mixture is stirred at 65°C, and the trichloroethylene layer is separated.

  • The extraction is repeated nine times, and the combined trichloroethylene layers are distilled to obtain the crude product.

  • The crude product is purified by dissolution in methanol (three times the amount of crude product), heating, cooling to 45°C, and drying to obtain 19 parts of the final product .

This method reportedly achieves a high yield of 4,6-Dichloro-5-methoxypyrimidine compared to previous approaches.

Applications and Industrial Significance

4,6-Dichloro-5-methoxypyrimidine serves as an important intermediate in various industrial processes, particularly in the pharmaceutical, agrochemical, and dyestuff sectors.

Pharmaceutical Applications

Classification ParameterDesignationDescription
GHS SymbolsGHS05, GHS07Corrosive, Acute toxicity/Irritant
Signal WordDangerHighest level of hazard severity
Hazard StatementsH302-H318Harmful if swallowed; Causes serious eye damage
Precautionary StatementsP280-P305+P351+P338Wear protective equipment; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing
Hazard CodesXiIrritant
Risk Phrases22-41Harmful if swallowed; Risk of serious damage to eyes
Safety Phrases26-39In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear eye/face protection

These classifications indicate that the compound poses health risks primarily related to ingestion and eye contact .

Recent Research and Developments

Recent scientific literature reveals continued interest in 4,6-Dichloro-5-methoxypyrimidine, particularly in developing improved synthesis methods and exploring new applications. The compound's importance in pharmaceutical chemistry remains significant, with researchers investigating its potential in the synthesis of novel therapeutic agents.

Crystallographic studies have provided detailed information about the molecular structure of 4,6-Dichloro-5-methoxypyrimidine, contributing to a better understanding of its structural characteristics and potential interactions with biological targets . This knowledge is valuable for rational drug design approaches that utilize the pyrimidine scaffold.

Patent literature indicates ongoing industrial interest in optimizing the production methods for 4,6-Dichloro-5-methoxypyrimidine, with a focus on improving yields, reducing environmental impact, and enhancing safety aspects of the synthesis process . These developments suggest that the compound continues to hold significant value in industrial applications.

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